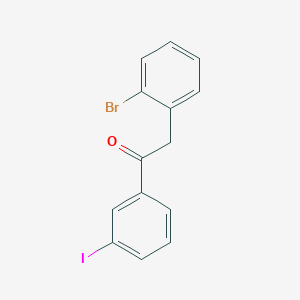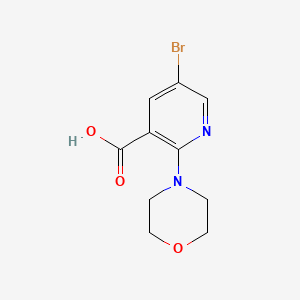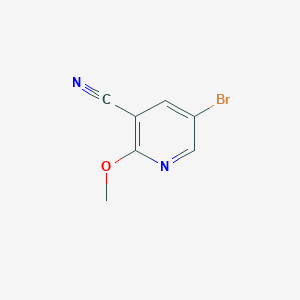
2-(2-Bromophenyl)-3'-iodoacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-3'-iodoacetophenone is a useful research compound. Its molecular formula is C14H10BrIO and its molecular weight is 401.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
2-Amino-5-bromo-3-iodoacetophenone and its derivatives serve as crucial synthons in the synthesis of various nitrogen-containing heterocyclic compounds and their annulated derivatives. These compounds, through processes such as palladium-catalyzed Sonogashira cross-coupling and heteroannulation, are instrumental in the creation of novel indoles and their derivatives, highlighting their significance in medicinal chemistry and drug design (Mmonwa & Mphahlele, 2016).
Antioxidant and Antimicrobial Studies
Some bromophenol derivatives, synthesized from compounds like 2-bromoacetophenone, have been studied for their antioxidant activity. Although these compounds show modest antioxidant potency, their potential in medicinal and chemical applications cannot be underestimated due to the structural influence of bromophenol moieties (Brahmana et al., 2021). Similarly, bromophenol derivatives are also explored for their potential antimicrobial properties, indicating their applicability in the development of new antimicrobial agents (Sampal et al., 2018).
Bioconjugation and Comparative Imaging Studies
The compound 2-bromoacetophenone has been utilized in the synthesis of benzophenone-based labeling compounds, which are significant for comparative imaging studies in medical diagnostics. These labeling compounds can be conjugated with biomolecules and labeled with radioisotopes for applications in positron emission tomography (PET) and single-photon computed tomography (SPECT), emphasizing the compound's utility in advanced imaging techniques (Li et al., 2003).
Catalysis and Synthesis
2-Bromophenyl compounds have been used as intermediates in catalysis and synthesis processes, contributing to the development of various organic compounds. For example, 2-bromophenyl isocyanide is utilized to synthesize substituted benzimidazoles, showcasing its role in the creation of complex organic structures (Lygin & Meijere, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-1-(3-iodophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO/c15-13-7-2-1-4-10(13)9-14(17)11-5-3-6-12(16)8-11/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASQUAMMEPWFEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642290 |
Source


|
| Record name | 2-(2-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-84-1 |
Source


|
| Record name | 2-(2-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














